molecular formula C9H5ClF3NO B7877795 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B7877795
M. Wt: 235.59 g/mol
InChI Key: QGPUOZCEVQTOJV-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H5ClF3NO It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the etherification of 3-chloro-4-hydroxybenzonitrile with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the ether bond . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis . Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes . The nitrile group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may also participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a trifluoroethoxy group enhances its versatility in synthetic applications and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

3-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPUOZCEVQTOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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